Tripropylphosphine oxide

Vue d'ensemble

Description

Synthesis Analysis

Tripropylphosphine can be synthesized from triphenylphosphine through various routes that involve the substitution of the phenyl groups with propyl groups. While specific synthesis methods for tripropylphosphine oxide directly were not found, the synthesis of related phosphine oxides often involves oxidation reactions of the corresponding phosphines. For example, triphenylphosphine oxide can be synthesized through reactions involving phenyllithium and hydrogen peroxide in acetic acid, which suggests a potential pathway for synthesizing tripropylphosphine oxide by analogous methods involving propyl groups (Ogawa, Tajiri, & Furukawa, 1991).

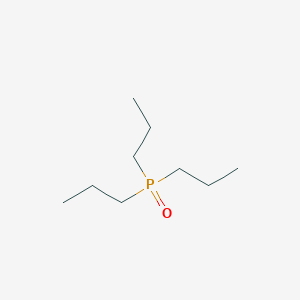

Molecular Structure Analysis

The molecular structure of tripropylphosphine oxide, similar to its triphenyl counterpart, would exhibit a tetrahedral geometry around the phosphorus atom, with the oxygen atom double-bonded to phosphorus and three propyl groups attached. Detailed structural analysis of triphenylphosphine oxide shows bond lengths and angles that could be comparable for tripropylphosphine oxide, indicating a rigid structure with defined phosphorus-oxygen double bonds and phosphorus-carbon single bonds (Bandoli et al., 1970; Al-farhan, 1992).

Chemical Reactions and Properties

Tripropylphosphine oxide participates in chemical reactions that exploit its oxygen functionality and its ability to stabilize negative charges next to phosphorus. For instance, it can act as a ligand in coordination compounds or as a reactant in organic transformations. The triphenylphosphine oxide analogs demonstrate diverse reactivity, such as insertion into peroxide bonds, suggesting similar reactivity for tripropylphosphine oxide in suitable conditions (Greatrex & Taylor, 2004).

Physical Properties Analysis

The physical properties of tripropylphosphine oxide, like its melting and boiling points, solubility in various solvents, and crystalline structure, are determined by its molecular structure. The properties of triphenylphosphine oxide, such as its crystalline phase and interactions with metal cations, provide insight into the potential physical properties of tripropylphosphine oxide, including its phase behavior and solubility characteristics (Hatano & Kato, 2006).

Chemical Properties Analysis

The chemical properties of tripropylphosphine oxide include its reactivity as a Lewis base, due to the lone pair of electrons on the oxygen atom. This reactivity enables it to form complexes with a variety of metal ions and participate in organic reactions as a catalyst or reactant. The conversion of triphenylphosphine oxide to valuable organophosphorus compounds through reactions with metallic sodium highlights the potential for tripropylphosphine oxide to undergo similar transformations, offering a pathway for its use as a reactant in the synthesis of industrially relevant phosphorus-containing compounds (Zhang et al., 2020).

Applications De Recherche Scientifique

Reactions with Methoxyallene : Tripropylphosphine reacts with methoxyallene, leading to a mixture of tripropylphosphine oxide and other compounds, indicating its potential in organic synthesis and reaction mechanisms (Ovakimyan et al., 1999).

Columnar Liquid Crystals : Triphenylphosphine oxide compounds can form columnar liquid crystalline phases, showing responsiveness to alkaline metal cations, suggesting applications in materials science (Hatano & Kato, 2006).

Esterification Process : Triphenylphosphine oxide, when used with oxalyl chloride, can act as a coupling reagent for esterification of alcohols with carboxylic acids under mild conditions, indicating its utility in organic chemistry (Jia et al., 2018).

Degradation in Water : Triphenylphosphine oxide's degradation in water by ultrasonic irradiation was studied, especially its effect on conversion and acute toxicity, which is relevant for environmental and pharmaceutical industry concerns (Emery et al., 2005).

Conversion to Organophosphorus Compounds : Triphenylphosphine oxide can be transformed into reactive organophosphorus intermediates using metallic sodium, showing its potential as a starting material for valuable phosphorus compounds (Zhang et al., 2020).

Immunotoxicity Studies : Triphenylphosphine oxide was evaluated for its effects on human in vitro cell-mediated immune responses, showing significant suppression of lymphocyte proliferation at certain concentrations (Esa et al., 1988).

Solubility Studies : The solubilities of triphenylphosphine oxide in various solvents have been measured, providing valuable data for chemical processing and synthesis (Hu et al., 2009).

Asymmetric Epoxidation of Enones : Triphenylphosphine oxide enhances asymmetric induction in epoxidation of enones, indicating its role in improving the efficiency of chemical reactions (Daikai et al., 1998).

Safety And Hazards

TPPO is a pyrophoric liquid, meaning it can catch fire spontaneously if exposed to air . It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding prolonged or repeated exposure, keeping away from sources of ignition, and taking precautionary measures against static discharge .

Propriétés

IUPAC Name |

1-dipropylphosphorylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21OP/c1-4-7-11(10,8-5-2)9-6-3/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZSAFILJOCMFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCP(=O)(CCC)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061732 | |

| Record name | Phosphine oxide, tripropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tripropylphosphine oxide | |

CAS RN |

1496-94-2 | |

| Record name | Tripropylphosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1496-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripropylphosphine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001496942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tripropylphosphine oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphine oxide, tripropyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphine oxide, tripropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tripropylphosphine oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQ4XT573VM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride](/img/structure/B73883.png)